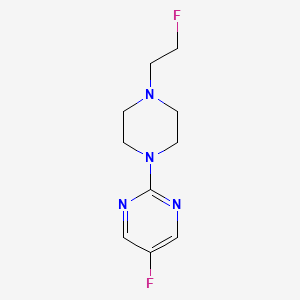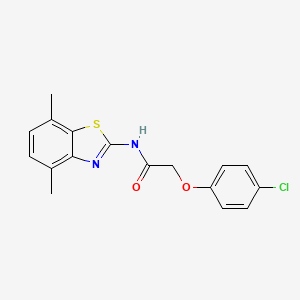![molecular formula C11H12N2OS B2613454 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one CAS No. 941083-97-2](/img/structure/B2613454.png)
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one” is an organic compound . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H12N2OS/c1-5-9-6(2)12-8(4)13-11(9)15-10(5)7(3)14/h1-4H3 . The compound has a molecular weight of 220.3 . Physical and Chemical Properties Analysis
“this compound” appears as a powder . It has a molecular weight of 220.3 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Pathways and Catalytic Applications
The research on 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one and its related structures emphasizes their crucial role in the synthesis of complex heterocyclic compounds, which are foundational for medicinal and pharmaceutical industries. Hybrid catalysts, employing organocatalysts, metal catalysts, and green solvents, have been explored for the synthesis of pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have broad applicability in drug development due to their bioavailability and the variety of synthetic routes available for their modification. This highlights the significance of this compound derivatives in advancing the synthesis of pharmacologically relevant compounds (Parmar, Vala, & Patel, 2023).
Anticancer Properties
The pyrimidine core, including derivatives of this compound, is extensively reported for its anticancer activity. These compounds are recognized for their ability to interact with various enzymes, receptors, and targets, presenting a wide array of mechanisms for cell inhibition. Recent patents and literature underscore the importance of pyrimidine-based scaffolds in oncology, suggesting a promising future for these compounds in cancer treatment (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Anti-inflammatory and Analgesic Activities
Synthesized tetrahydropyrimidine derivatives, related to the this compound structure, have shown potent in-vitro anti-inflammatory activity. The structure-activity relationship (SAR) of these compounds indicates a promising direction for designing new anti-inflammatory drugs, highlighting the therapeutic potential of pyrimidine derivatives in this domain (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Applications
Apart from medicinal applications, pyrimidine and quinazoline derivatives, including structures similar to this compound, have been explored for their potential in optoelectronic materials. These compounds are integrated into π-extended conjugated systems, making them valuable for the development of novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This underlines the versatility of pyrimidine derivatives beyond pharmaceuticals, extending into materials science for electronic and luminescent applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-5-9-6(2)12-8(4)13-11(9)15-10(5)7(3)14/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPQSRMXIKTHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)



![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)



